Lilopristone

Übersicht

Beschreibung

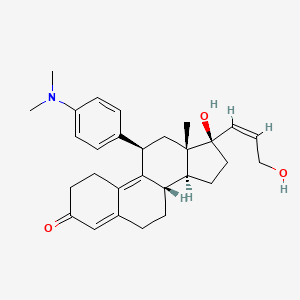

Lilopriston ist ein synthetisches, steroidales Antigestagen mit zusätzlicher Antiglukokortikoid-Aktivität. Es wurde von Schering entwickelt und 1985 patentiert . Die Verbindung ist bekannt für ihre abortive und endometriale kontrazeptive Wirkung . Es ist strukturell ähnlich wie Mifepriston und unterscheidet sich nur in der Struktur seiner C17α-Seitenkette .

Vorbereitungsmethoden

Lilopriston wird durch eine Reihe chemischer Reaktionen synthetisiert, die steroidale Vorläuferstoffe umfassen. Der Syntheseweg beinhaltet typischerweise die Modifikation des Steroidgerüsts, um die notwendigen funktionellen Gruppen einzuführen. Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten Transformationen zu erreichen . Industrielle Produktionsmethoden für Lilopriston sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich die Skalierung der Laborsyntheseverfahren, um die Verbindung in größeren Mengen herzustellen.

Chemische Reaktionsanalyse

Lilopriston unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, was zur Bildung reduzierter Derivate führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, wobei häufig Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Alkylhalogenide . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Analyse Chemischer Reaktionen

Lilopristone undergoes various types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Lilopriston hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die steroidale Antigestagene und Antiglukokortikoide umfassen.

Wirkmechanismus

Lilopriston entfaltet seine Wirkung durch Bindung an Progesteron- und Glukokortikoidrezeptoren, wodurch die Wirkung dieser Hormone auf zellulärer Ebene blockiert wird . Diese antagonistische Aktivität führt zur Hemmung von Progesteron-abhängigen Prozessen wie der Aufrechterhaltung der Schwangerschaft und der Regulation des Menstruationszyklus . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Progesteronrezeptor und der Glukokortikoidrezeptor, die beide eine entscheidende Rolle bei reproduktiven und metabolischen Prozessen spielen .

Wirkmechanismus

Lilopristone exerts its effects by binding to progesterone and glucocorticoid receptors, thereby blocking the action of these hormones at the cellular level . This antagonistic activity leads to the inhibition of progesterone-dependent processes, such as the maintenance of pregnancy and the regulation of the menstrual cycle . The molecular targets and pathways involved include the progesterone receptor and the glucocorticoid receptor, both of which play crucial roles in reproductive and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Lilopriston ist anderen steroidalen Antigestagenen ähnlich, wie zum Beispiel:

Mifepriston: Strukturell ähnlich, aber mit einer anderen C17α-Seitenkette, was zu einer reduzierten Antiglukokortikoid-Aktivität führt.

Aglepriston: Ein weiteres Antigestagen mit ähnlichen Anwendungen in der Fruchtbarkeitsregulierung.

Onapriston: Bekannt für seinen Einsatz in der Krebsforschung aufgrund seiner Antigestagen-Eigenschaften.

Telapriston: Wird auf seine potenzielle Verwendung bei der Behandlung von Uterusmyomen und Endometriose untersucht.

Toripriston: Wird auf seine Auswirkungen auf die reproduktive Gesundheit und seine potenziellen Verhütungsmaßnahmen untersucht.

Die Einzigartigkeit von Lilopriston liegt in seinen spezifischen strukturellen Modifikationen, die ihm besondere pharmakologische Eigenschaften verleihen, insbesondere seine reduzierte Antiglukokortikoid-Aktivität im Vergleich zu Mifepriston .

Eigenschaften

IUPAC Name |

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOWGILQXUPXEW-FUSOFXSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801034575 | |

| Record name | Lilopristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97747-88-1 | |

| Record name | Lilopristone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97747-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lilopristone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lilopristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LILOPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.